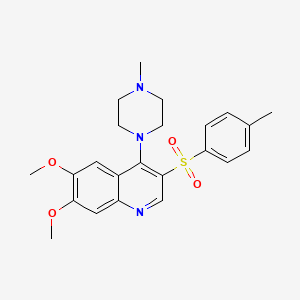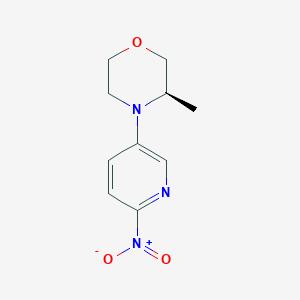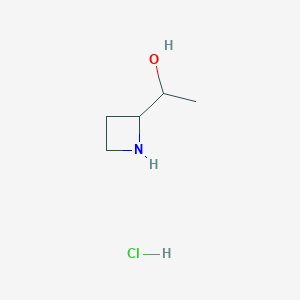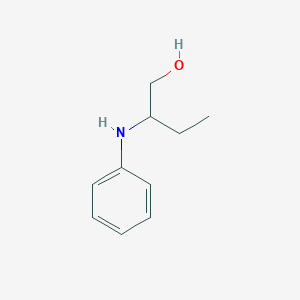![molecular formula C16H16ClNO2 B2968383 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 386708-60-7](/img/structure/B2968383.png)
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16ClNO2 . The exact spatial arrangement of these atoms, known as the compound’s conformation, can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 289.76 . Other properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) were not found in the available sources.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol have been detailed through various methods including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectra. Theoretical studies using Density Functional Theory (DFT) have been performed to understand its chemical activity and molecular docking studies to explore its interactions with biological molecules (Demircioğlu, 2021).
Molecular Interactions and Applications
Research has explored the compound's ability to form intermolecular interactions within its crystal structure, demonstrating its potential in molecular docking studies. This includes investigations into its charge transfer with DNA bases, providing insights into its biological relevance and potential therapeutic applications (Demircioğlu, 2021).
Antibacterial and Antioxidant Activities
Studies on related Schiff base compounds have shown significant antibacterial and antioxidant activities, suggesting that the electron-donating groups in these compounds can enhance their biological activities. Such research points to the potential of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol and similar molecules in developing new therapeutic agents (Oloyede-Akinsulere et al., 2018).
Optical and Electronic Properties
The compound and its derivatives have been studied for their optical and electronic properties, including solvatochromism and potential as solvatochromic switches. These properties are critical for applications in sensors and molecular electronics, demonstrating the compound's versatility beyond biological applications (Nandi et al., 2012).
Crystal Structure and Nonlinear Optical Properties
Investigations into the crystal structure and nonlinear optical properties of derivatives of this compound have revealed their potential in materials science, particularly for applications in nonlinear optics. Such studies underscore the importance of the molecular structure in determining the physical properties of these compounds (Mohite et al., 2020).
Orientations Futures
The future directions for the use and study of this compound would depend on its properties and applications. Given its classification as a biochemical for proteomics research , it may have potential applications in biological research, drug development, or other areas of chemical and biochemical research.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJGZKFHPFIXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)
![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)


![2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2968312.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)


![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
